molecular formula C21H26N4O3S B11455717 Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11455717
M. Wt: 414.5 g/mol
InChI Key: DZJLXUPNWYAGEK-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, along with various functional groups such as butylsulfanyl, methyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridopyrimidine Core: The initial step involves the formation of the pyridopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of Functional Groups: The next step involves the introduction of the butylsulfanyl, methyl, and pyridinyl groups. This can be achieved through various substitution reactions using appropriate reagents and catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalysts such as palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways involved in disease progression. For example, it may inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyridopyrimidine derivatives:

The uniqueness of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N4O3S/c1-5-6-11-29-21-24-18-17(19(26)25-21)16(14-7-9-22-10-8-14)15(13(4)23-18)20(27)28-12(2)3/h7-10,12,16H,5-6,11H2,1-4H3,(H2,23,24,25,26)

InChI Key

DZJLXUPNWYAGEK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=NC=C3)C(=O)N1

Origin of Product

United States

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